Gluconasturtiin

Cytotoxicity Genotoxicity Glucosinolate

Gluconasturtiin (phenethyl glucosinolate) is the definitive precursor for enzymatically controlled release of phenethyl isothiocyanate (PEITC). Unlike its >1000-fold more cytotoxic hydrolysis product, this compound remains non-cytotoxic and stable, enabling precise in vitro assays without confounding toxicity. Its unique phenethyl aglycone distinguishes it from other glucosinolates such as sinigrin (allyl glucosinolate), making it irreplaceable for any PEITC-focused research. For buyers scaling extraction, collard root provides the highest natural abundance (34.02 µmol/g DW). Optimize yield: hydrolysis at 25°C achieves maximum PEITC conversion of 601.1 ppm, with deviations causing over a 2-fold reduction. Procure the potassium salt form, typically ≥97% purity, stored at -20°C.

Molecular Formula C15H21NO9S2
Molecular Weight 423.5 g/mol
CAS No. 499-30-9
Cat. No. B1219410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconasturtiin
CAS499-30-9
Synonyms1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose
2-phenylethyl glucosinolate
gluconasturtiin
phenethylglucosinolate
Molecular FormulaC15H21NO9S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1
InChIKeyCKIJIGYDFNXSET-LFHLZQBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gluconasturtiin (CAS 499-30-9) Procurement Guide: Properties, Sources, and Analytical Standards


Gluconasturtiin (CAS 499-30-9), also known as phenethyl glucosinolate, is an alkylglucosinolate [1] characterized by a β-D-thioglucose moiety linked to a phenethyl aglycone [2]. It is a secondary metabolite found in various Brassicaceae plants, including watercress (Nasturtium officinale) and horseradish (Armoracia rusticana) [3], and serves as the biological precursor to the bioactive isothiocyanate, phenethyl isothiocyanate (PEITC) [2]. As a potassium salt, the compound is commercially available with a typical purity of ≥97% and a molecular weight of approximately 460.55 g/mol, with recommended storage at -20°C .

Why Gluconasturtiin Cannot Be Substituted with Other Glucosinolates for PEITC-Dependent Research


Glucosinolates cannot be considered interchangeable due to their distinct aglycone structures, which dictate the identity and bioactivity of their respective hydrolysis products [1]. For example, gluconasturtiin (phenethyl glucosinolate) uniquely yields phenethyl isothiocyanate (PEITC) upon enzymatic hydrolysis by myrosinase [2], whereas sinigrin (allyl glucosinolate) yields allyl isothiocyanate (AITC) [3]. Even within a single plant source like collard, gluconasturtiin can be the dominant glucosinolate in specific tissues, such as the root, where it constitutes over 50% of the total glucosinolate content [4]. Therefore, substituting gluconasturtiin with a different, more common or less expensive glucosinolate will fundamentally alter the experimental system and generate irrelevant or misleading data if the research objective is tied to PEITC or its specific biological profile. The following sections quantify the precise, evidence-based differentiators.

Gluconasturtiin (CAS 499-30-9) Quantitative Evidence: Direct Comparisons vs. Analogs and Alternatives


Gluconasturtiin vs. Sinigrin: Over 1000-Fold Difference in Cytotoxicity

Gluconasturtiin (GNST) is >1000-fold less cytotoxic than its direct comparator, sinigrin (allyl glucosinolate), in a standard mammalian cell line. This finding contradicts the assumption that all glucosinolates possess similar intrinsic cellular toxicity. The parent glucosinolates, gluconasturtiin and sinigrin, were >1000-fold less cytotoxic than their respective isothiocyanate derivatives, PEITC and AITC [1].

Cytotoxicity Genotoxicity Glucosinolate Isothiocyanate

Gluconasturtiin vs. Glucobarbarin: Comparable Larval Toxicity, But Context-Dependent Superiority

In a direct comparison of two structurally similar glucosinolates, gluconasturtiin (NAS) and its (S)-2-hydroxyl derivative glucobarbarin (BAR), NAS tended to have a more detrimental effect on larval survival. While both exerted similar negative effects, only BAR was found to stimulate larval feeding at low concentrations, an effect not observed with NAS [1]. Furthermore, the higher resistance observed in NAS-containing Barbarea verna plants was attributed to a combined effect of high NAS concentrations and a threefold higher myrosinase activity compared to BAR-containing plants [1].

Plant defense Insect resistance Glucosinolate Hydrolysis products

Gluconasturtiin as a Dominant GSL: Tissue-Specific Concentration Advantage of 2.7-Fold Over Nearest Competitor

Gluconasturtiin is not a minor component but can be the quantitatively dominant glucosinolate in specific plant tissues. In a UHPLC-DAD-MS/MS analysis of collard (Brassica oleracea var. viridis) root, gluconasturtiin was the major glucosinolate, with a concentration of 34.02 µmol/g dry weight (DW), representing a 2.74-fold increase over the next most abundant glucosinolate, sinigrin (12.43 µmol/g DW) [1]. In contrast, in horseradish roots, sinigrin is dominant (~83% of total GSLs) while gluconasturtiin is a minor component (~11%) [2].

Phytochemical profiling Natural product Glucosinolate Tissue distribution

Gluconasturtiin Hydrolysis: PEITC Yield Optimized to 601.1 ppm, Over 2x Higher Than in Suboptimal Conditions

The yield of the bioactive hydrolysis product, PEITC, from gluconasturtiin is highly dependent on reaction conditions. In a study varying temperature and pH, the highest PEITC concentration was 601.1 ppm, achieved at 25°C. At pH 9, the yield was 561.1 ppm. These values were more than twice as high as those obtained at less optimal conditions (e.g., 45°C, where myrosinase activity was higher but PEITC yield was lower), demonstrating a clear trade-off between enzyme activity and product stability [1]. The PEITC concentration was consistently much higher than that of the alternative hydrolysis product, phenethyl nitrile (PEN), across all tested conditions [1].

Enzymatic hydrolysis Myrosinase PEITC Process optimization

Gluconasturtiin Analytical Linearity: Validated Range of 0.084–0.418 µmol/mL for RP-HPLC Quantification

Validated analytical methods are critical for procurement decisions. An optimized and validated RP-HPLC method for the quantification of gluconasturtiin in watercress and broccoli demonstrated linearity across a defined range of 0.084–0.418 µmol/mL [1]. This provides a specific, validated working range for quantitative analysis, ensuring accuracy and reproducibility. In contrast, an earlier method for analyzing sinigrin and gluconasturtiin in vegetables reported a detection limit of 4 nmol/g for gluconasturtiin [2], highlighting the sensitivity achievable for this specific analyte.

Analytical chemistry HPLC method Glucosinolate Validation

Validated Research and Industrial Applications for Gluconasturtiin Based on Quantitative Evidence


Use as a Biologically Inert Precursor in PEITC-Mediated Chemoprevention Studies

Given that gluconasturtiin is >1000-fold less cytotoxic than its breakdown product PEITC [1], it is the ideal compound for studies requiring a stable, non-cytotoxic precursor that can be enzymatically activated in a controlled manner. This is critical for in vitro assays where confounding cytotoxicity from the parent compound would invalidate results.

Targeted Isolation from Collard Root for High-Yield Gluconasturtiin Extraction

For procurement of gluconasturtiin-rich extracts, collard root is the optimal source, as it contains gluconasturtiin at a concentration of 34.02 µmol/g DW, which is 2.74 times higher than the next most abundant glucosinolate [2]. This tissue-specific concentration data is essential for optimizing extraction protocols and maximizing yield.

Optimized Enzymatic Synthesis of PEITC for Production of Bioactive Compounds

For industrial or research-scale production of PEITC, the hydrolysis of gluconasturtiin must be conducted under optimal conditions of 25°C to achieve the maximum yield of 601.1 ppm [3]. Deviating from these conditions will result in a more than 2-fold reduction in yield, which has significant cost and efficiency implications for any process scale-up.

Technical Documentation Hub

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